Cas no 78967-61-0 (bromo(methanesulfonyl)methane)

bromo(methanesulfonyl)methane Chemical and Physical Properties
Names and Identifiers
-
- Methane, bromo(methylsulfonyl)-
- Bromo-methanesulfonyl-methane
- bromomethyl methyl sulfone
- Bromo(methylsulfonyl)methane
- SCHEMBL513702
- AT13120
- BS-12679
- CS-0223879
- SY145616
- bromo(methanesulfonyl)methane
- MFCD20621856
- AKOS005206975
- EN300-116902
- 78967-61-0
- 822-475-0
- DDA96761
-
- MDL: MFCD20621856
- Inchi: InChI=1S/C2H5BrO2S/c1-6(4,5)2-3/h2H2,1H3
- InChI Key: ORVHFQDFCYNSQR-UHFFFAOYSA-N
- SMILES: CS(=O)(=O)CBr
Computed Properties
- Exact Mass: 171.91936g/mol
- Monoisotopic Mass: 171.91936g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 1
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.5Ų
- XLogP3: 0.5
bromo(methanesulfonyl)methane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-116902-0.25g |
bromo(methanesulfonyl)methane |
78967-61-0 | 95% | 0.25g |
$538.0 | 2023-06-08 | |
AstaTech | AT13120-0.1/G |
BROMO(METHYLSULFONYL)METHANE |
78967-61-0 | 95% | 0.1g |
$234 | 2023-09-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1294549-500mg |
Bromo(methanesulfonyl)methane |
78967-61-0 | 97% | 500mg |
¥21338 | 2023-04-13 | |
Ambeed | A652840-1g |
Bromo(methylsulfonyl)methane |
78967-61-0 | 97% | 1g |
$1192.0 | 2024-04-17 | |
AstaTech | AT13120-500/MG |
BROMO(METHYLSULFONYL)METHANE |
78967-61-0 | 95% | 500/MG |
$1097 | 2023-01-02 | |
Enamine | EN300-116902-2500mg |
bromo(methanesulfonyl)methane |
78967-61-0 | 95.0% | 2500mg |
$2127.0 | 2023-10-03 | |
Enamine | EN300-116902-5000mg |
bromo(methanesulfonyl)methane |
78967-61-0 | 95.0% | 5000mg |
$3147.0 | 2023-10-03 | |
Enamine | EN300-116902-10000mg |
bromo(methanesulfonyl)methane |
78967-61-0 | 95.0% | 10000mg |
$4667.0 | 2023-10-03 | |
Aaron | AR01A32I-250mg |
bromo(methanesulfonyl)methane |
78967-61-0 | 95% | 250mg |
$765.00 | 2023-12-14 | |
Aaron | AR01A32I-2.5g |
bromo(methanesulfonyl)methane |
78967-61-0 | 95% | 2.5g |
$2950.00 | 2023-12-14 |
bromo(methanesulfonyl)methane Related Literature
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
Additional information on bromo(methanesulfonyl)methane
Introduction to Methane, bromo(methylsulfonyl)- (CAS No. 78967-61-0)
Methane, bromo(methylsulfonyl)-, with the chemical formula C₂H₅BrO₄S, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, identified by its unique CAS number 78967-61-0, serves as a versatile intermediate in the synthesis of various bioactive molecules. Its molecular structure, featuring both bromine and methylsulfonyl functional groups, makes it a valuable building block for the development of novel therapeutic agents.
The importance of Methane, bromo(methylsulfonyl)- in modern chemical synthesis cannot be overstated. Its dual functionality allows for diverse chemical transformations, making it a preferred choice for researchers aiming to develop complex molecular architectures. In recent years, there has been a surge in interest regarding the use of this compound in the synthesis of inhibitors targeting specific biological pathways. For instance, studies have demonstrated its efficacy in the preparation of small-molecule inhibitors that interact with enzymes involved in cancer metabolism.
One of the most compelling aspects of Methane, bromo(methylsulfonyl)- is its role in the development of targeted therapies. Researchers have leveraged its structural features to design molecules that exhibit high selectivity for particular biological targets. This has been particularly evident in the field of oncology, where compounds derived from this intermediate have shown promise in preclinical studies. The ability to fine-tune the properties of these derivatives by modifying the substituents around the bromo(methylsulfonyl) core has opened up new avenues for drug discovery.
In addition to its applications in pharmaceuticals, Methane, bromo(methylsulfonyl)- has found utility in materials science and agrochemical research. Its unique reactivity allows for the synthesis of novel polymers and pesticides with enhanced properties. For example, researchers have utilized this compound to develop biodegradable polymers that exhibit improved mechanical strength and thermal stability. Similarly, in agrochemistry, derivatives of this compound have been explored as potential growth regulators for crops.
The synthesis of Methane, bromo(methylsulfonyl)- involves a series of well-defined chemical reactions that highlight its versatility as a synthetic intermediate. The process typically begins with the bromination of methane followed by sulfonylation using methylsulfonyl chloride. These steps are facilitated by carefully selected catalysts and reaction conditions to ensure high yields and purity. The resulting product can then be further functionalized through various organic transformations to produce a wide range of derivatives.
Recent advancements in synthetic methodologies have further enhanced the accessibility of Methane, bromo(methylsulfonyl)-. Techniques such as flow chemistry and microwave-assisted synthesis have enabled researchers to produce this compound more efficiently and on larger scales. These innovations have not only reduced costs but also opened up new possibilities for its application in industrial settings. Moreover, green chemistry principles have been integrated into its synthesis to minimize environmental impact.
The biological activity of Methane, bromo(methylsulfonyl)- and its derivatives has been extensively studied in recent years. Research has revealed that compounds derived from this intermediate can modulate various biological processes by interacting with target proteins and enzymes. For instance, studies have shown that certain derivatives exhibit anti-inflammatory properties by inhibiting key signaling pathways involved in immune responses. This has prompted further investigation into their potential as therapeutic agents for inflammatory diseases.
In conclusion, Methane, bromo(methylsulfonyl)- (CAS No. 78967-61-0) is a multifaceted compound with significant applications across multiple scientific disciplines. Its unique molecular structure and reactivity make it an invaluable tool for researchers in pharmaceuticals, materials science, and agrochemistry. As our understanding of its properties continues to grow, so too does its potential to contribute to advancements in medicine and technology.
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